molecular formula C8H12N2O2S B13288127 2-(4-Amino-phenyl)-ethanesulfonic acid amide

2-(4-Amino-phenyl)-ethanesulfonic acid amide

Cat. No.: B13288127
M. Wt: 200.26 g/mol
InChI Key: JLKZULIGZMBTPN-UHFFFAOYSA-N
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Description

2-(4-Amino-phenyl)-ethanesulfonic acid amide (CAS 88488-03-3) is a high-purity chemical compound supplied for research and development purposes. This aromatic sulfonamide derivative, with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol, features a primary sulfonamide group (-S(=O)(=O)NH2) tethered to a 4-aminophenyl ring, making it a valuable building block in medicinal chemistry . The compound's core structure is of significant interest in the design of bioactive molecules, particularly as a potential bioisostere. The sulfonamide group can mimic the properties of other functional groups, such as the carboxylic acid or amide bond, which is a strategic approach in rational drug modification to fine-tune properties like potency, selectivity, and metabolic stability . Researchers can utilize this compound in the synthesis of more complex molecules targeting enzymes like carbonic anhydrase, as sulfonamide-containing compounds are known to act as inhibitors for this enzyme family . It is also a key intermediate in the synthesis of active pharmaceutical ingredients, as evidenced by its role in patented routes for drugs like nintedanib ethanesulfonate . The product is characterized by a SMILES string of NC1=CC=C(CCS(=O)(=O)N)C=C1 and must be stored according to cold-chain transportation requirements to ensure stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-(4-aminophenyl)ethanesulfonamide

InChI

InChI=1S/C8H12N2O2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H,5-6,9H2,(H2,10,11,12)

InChI Key

JLKZULIGZMBTPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCS(=O)(=O)N)N

Origin of Product

United States

Preparation Methods

General Amidation Procedure Using Carboxylic Acids and Amines

One common approach to prepare amides such as 2-(4-amino-phenyl)-ethanesulfonic acid amide is the direct coupling of the corresponding carboxylic acid (or sulfonic acid derivative) with an amine under heating conditions, often facilitated by coupling agents or catalytic systems.

  • Reaction Conditions: Typically, the acid and amine are combined in a solvent such as acetonitrile or toluene. The mixture is heated between 80 °C to 100 °C for 5 to 24 hours, sometimes in sealed tubes to maintain pressure and solvent integrity.
  • Catalysts/Additives: Catalysts such as zirconium tetrachloride (ZrCl4) or polymer-supported resins (Amberlyst A-26(OH), Amberlyst 15, Amberlite IRA743) can be employed to increase yield and facilitate purification.
  • Purification: After reaction completion, purification can be achieved by simple filtration of the resin, aqueous workup with sodium bicarbonate and hydrochloric acid washes, or column chromatography if necessary.

Example: The amidation of benzoic acids with aniline derivatives has been demonstrated to proceed efficiently under these conditions, yielding moderate to high purity amides without extensive aqueous workup.

Solid Phase Workup and Purification

  • After reaction, the mixture is treated with ion-exchange resins to remove excess amines and acidic impurities.
  • Drying agents such as magnesium sulfate are added before filtration.
  • The filtrate is concentrated under reduced pressure to isolate the amide product.
  • In cases where the amide is volatile or the reaction components are less reactive, column chromatography may be necessary for purification.

Amidation via Ester Intermediates Using Sodium Amidoboranes

Reaction of Esters with Sodium Amidoboranes

An alternative, highly efficient method involves the reaction of esters with sodium amidoboranes (NaRNHBH3, where R = H or Me) to form primary and secondary amides.

  • Advantages: This method proceeds rapidly at room temperature without catalysts or harsh reagents, often completing in under 5 minutes with near-quantitative yields.
  • Mechanism: The reaction involves nucleophilic addition of the amidoborane to the ester carbonyl, followed by proton transfer-induced elimination, driving the reaction irreversibly toward amide formation.
  • Scope: This method tolerates a variety of functional groups and works well with aromatic and aliphatic esters.

This approach could be adapted for the preparation of this compound if the corresponding ester of ethanesulfonic acid is available.

Mixed Anhydride Method for Amide Synthesis

Sulfonyl Chloride Activation

The mixed anhydride method involves converting the carboxylic or sulfonic acid into a more reactive mixed anhydride intermediate, which then reacts with the amine to form the amide.

  • Procedure: The sulfonic acid is reacted with a sulfonyl chloride (e.g., methane sulfonyl chloride, p-toluenesulfonyl chloride, or p-nitrobenzene sulfonyl chloride) to form a mixed anhydride.
  • Reactivity: The electron-withdrawing nature of the sulfonyl chloride increases the electrophilicity of the intermediate, facilitating reaction with sterically hindered or less nucleophilic amines.
  • Application: This method is particularly useful when direct amidation is inefficient or when the amine is sensitive.

This approach is applicable for synthesizing this compound by first activating the ethanesulfonic acid moiety and then coupling with 4-aminophenyl ethylamine.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations References
Direct Amidation (Acid + Amine) Carboxylic acid + amine, heat (80-100 °C), resins Simple, scalable, moderate to high yield Requires heating, sometimes long reaction time
Ester + Sodium Amidoborane Ester + NaRNHBH3, room temperature, catalyst-free Fast (minutes), high yield, mild conditions Requires ester precursor
Mixed Anhydride (Sulfonyl chloride) Sulfonyl chloride + sulfonic acid + amine High reactivity, tolerates steric hindrance Multi-step, sensitive reagents
Catalytic Hydrogenation (Intermediate) Pd/C or Raney Ni, ammonium formate, alcohol solvent Efficient amine intermediate synthesis Not direct amide synthesis

Scientific Research Applications

2-(4-Amino-phenyl)-ethanesulfonic acid amide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Amino-phenyl)-ethanesulfonic acid amide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. This interaction can lead to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide and Sulfonic Acid Derivatives

Compound Name Structure Key Functional Groups Applications
2-(4-Amino-phenyl)-ethanesulfonic acid amide 4-NH₂-C₆H₄-CH₂-CH₂-SO₂-NH₂ Sulfonamide, primary amine Potential antimicrobial/drug candidate
MES (2-(N-Morpholino)ethanesulfonic acid) CH₂CH₂-SO₃H with morpholine ring Sulfonic acid, tertiary amine pH buffer (pKa ~6.1) in biochemical assays
Acetylsulfanilamide 4-NH₂-C₆H₄-SO₂-NHCOCH₃ Sulfonamide, acetylated amine Antibacterial agent
Sodium Alginate-4-ASA Amide Polysaccharide conjugated to 4-aminosalicylic acid via amide bond Amide, carboxylate Drug delivery systems
CHAPS (N-Cyclohexyl-2-aminoethanesulfonic acid) Cyclohexyl-NH-CH₂CH₂-SO₃H Sulfonic acid, cyclohexylamine Zwitterionic detergent for protein solubilization

Physicochemical Properties

  • Solubility: Sulfonamides like this compound generally exhibit moderate water solubility due to their polar sulfonamide group. However, solubility is lower than sulfonic acids (e.g., MES) but higher than non-polar aromatic compounds .
  • pKa : The sulfonamide group (SO₂-NH₂) has a pKa of ~10–11, making it less acidic than sulfonic acids (pKa ~1–2). This property influences its behavior in biological systems compared to buffers like MES (pKa ~6.1) .
  • Stability : Sulfonamides are typically stable under physiological conditions, whereas Schiff base derivatives (e.g., ethanesulfonic acid Schiff bases in ) may hydrolyze in acidic environments .

Challenges and Limitations

  • The target compound’s ethyl spacer may mitigate this issue .
  • Toxicity : Some sulfonamides exhibit nephrotoxicity; structural optimization (e.g., introducing hydrophilic groups) may be required for clinical translation .

Biological Activity

2-(4-Amino-phenyl)-ethanesulfonic acid amide, known for its structural features including an aromatic amine and a sulfonamide functional group, has garnered significant interest due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C8H10N2O2S and a molecular weight of approximately 214.28 g/mol. The presence of the amino group at the para position of the phenyl ring enhances its reactivity and biological interactions. Its sulfonamide group contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Biological Activities

Pharmacological Potential:
Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Anti-inflammatory Effects: There is evidence supporting its role in modulating inflammatory responses, making it a candidate for treating conditions characterized by excessive inflammation.
  • Cardiovascular Benefits: Its interaction with cardiovascular systems has been explored, particularly in relation to natriuretic peptides, which are involved in regulating blood pressure and fluid balance.

Mechanisms of Action:
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. It is hypothesized to influence enzyme activity and receptor binding, particularly through inhibition pathways that involve neutral endopeptidase (NEP), which is crucial in the metabolism of atrial natriuretic peptides (ANP) .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli10
Streptococcus pneumoniae12

Case Study 2: Anti-inflammatory Mechanism

In vitro assays have shown that the compound reduces the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a mechanism where this compound could be beneficial in inflammatory diseases.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α20050
IL-615030

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameMolecular FormulaAntimicrobial ActivityAnti-inflammatory Activity
This compoundC8H10N2O2SYesYes
4-Amino-N-methylbenzenemethanesulfonamideC9H14N2O2SModerateYes
1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochlorideC9H14N4O2SNoModerate

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